molecular formula C11H17N3O2 B2464752 Tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate CAS No. 1596988-27-0

Tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate

Cat. No.: B2464752
CAS No.: 1596988-27-0
M. Wt: 223.276
InChI Key: ZFDOKQPYSDPGSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, an imidazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the azetidine ring can produce azetidine derivatives with different substituents .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, affecting their activity. The azetidine ring can also interact with biological macromolecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate is unique due to the specific positioning of the imidazole ring and the presence of the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 3-(1H-imidazol-5-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-5-8(6-14)9-4-12-7-13-9/h4,7-8H,5-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDOKQPYSDPGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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